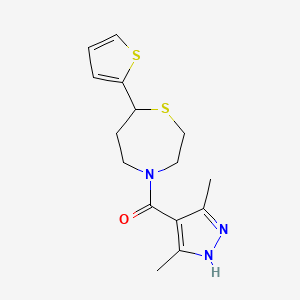![molecular formula C14H11BrN2O4S B2778150 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline CAS No. 321433-86-7](/img/structure/B2778150.png)
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline is a chemical compound with the molecular formula C14H11BrN2O4S. It has gained significant attention in scientific research due to its potential biological activity and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline typically involves the reaction of 4-bromoaniline with benzenesulfonyl chloride and nitroethene under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom on the aromatic ring.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl group, using strong oxidizing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Reduction Reactions: Typical reagents include hydrogen gas with a palladium or platinum catalyst.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound.
Reduction Reactions: The major product is N-[(E)-2-(benzenesulfonyl)-2-aminoethenyl]-4-bromoaniline.
Oxidation Reactions: Products include oxidized derivatives of the sulfonyl group.
Scientific Research Applications
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: A versatile reagent for direct fluorination and amination of aromatic compounds.
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline: Similar structure with a chlorine atom instead of bromine.
Uniqueness
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline is unique due to the presence of both the nitro and sulfonyl groups, which contribute to its distinct chemical reactivity and biological activity. The bromine atom also provides unique substitution patterns compared to other halogenated derivatives.
Properties
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4S/c15-11-6-8-12(9-7-11)16-10-14(17(18)19)22(20,21)13-4-2-1-3-5-13/h1-10,16H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZFPNFNIJSIL-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)Br)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-phenylacetamide](/img/structure/B2778068.png)
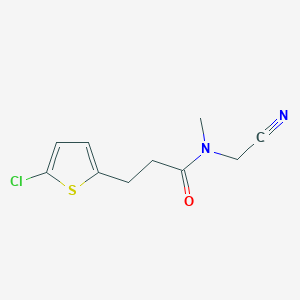
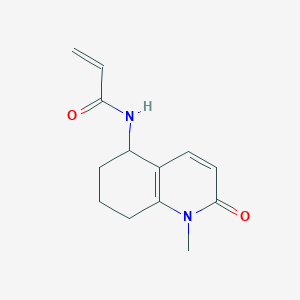
amine](/img/structure/B2778075.png)
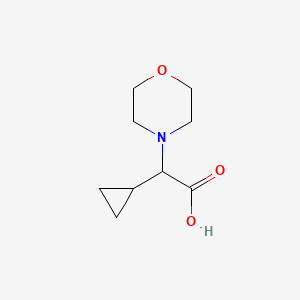
![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2778077.png)
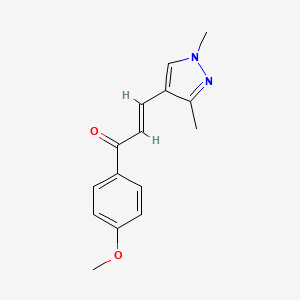

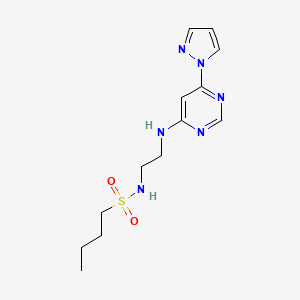
![Ethyl 4-(7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2778083.png)
![(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2778085.png)
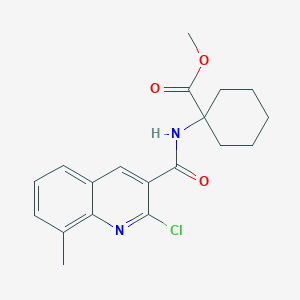
![6-ethyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2778087.png)
